molecular formula C8H6INO3 B13651681 1-(3-Iodo-2-nitrophenyl)ethanone

1-(3-Iodo-2-nitrophenyl)ethanone

Cat. No.: B13651681
M. Wt: 291.04 g/mol
InChI Key: JEQLDQQSUTYSSH-UHFFFAOYSA-N
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Description

1-(3-Iodo-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6INO3 It is characterized by the presence of an iodo group and a nitro group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-(3-Iodo-2-nitrophenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method involves the iodination of 1-(2-nitrophenyl)ethanone using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodo group at the desired position on the aromatic ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Iodo-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-Iodo-2-nitrophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Iodo-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodo group can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Iodo-2-nitrophenyl)ethanone can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

1-(3-iodo-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H6INO3/c1-5(11)6-3-2-4-7(9)8(6)10(12)13/h2-4H,1H3

InChI Key

JEQLDQQSUTYSSH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)I)[N+](=O)[O-]

Origin of Product

United States

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